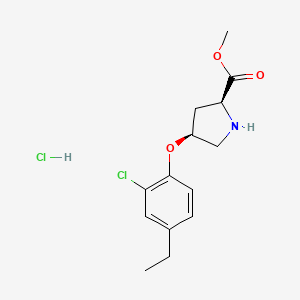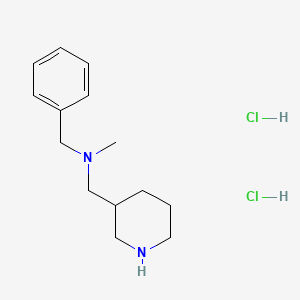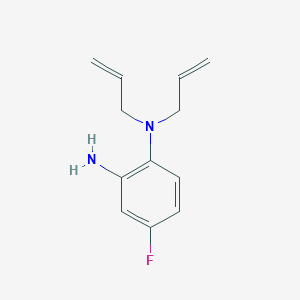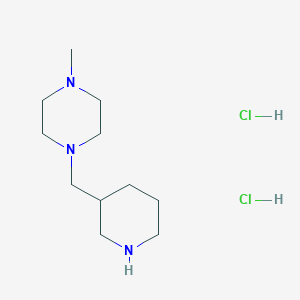
2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride
Overview
Description
2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride, also known as MP, is a stimulant drug. It has a molecular formula of C10H22Cl2N2 and a molecular weight of 241.2 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride are not explicitly provided in the search results. Its molecular weight is 241.2 g/mol, and its molecular formula is C10H22Cl2N2 , but more specific properties such as melting point, boiling point, and solubility are not mentioned.Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including “2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride”, have been utilized in various ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . Their unique structure and properties make them effective in combating various viral infections.
Antimalarial Applications
The antimalarial application is another significant area where piperidine derivatives have been utilized . They have shown effectiveness in treating malaria, a disease caused by Plasmodium parasites.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have been effective in inhibiting the growth of various bacteria and fungi, which are responsible for numerous infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation, which are common symptoms of various health conditions.
properties
IUPAC Name |
2-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-4-2-3-7-12(9)10-5-6-11-8-10;;/h9-11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVAETMNMASWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)

![n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424662.png)
![Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424665.png)
![Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424668.png)

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)



![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)
